N-(quinolin-5-yl)pyrazine-2-carboxamide
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Overview
Description
N-(quinolin-5-yl)pyrazine-2-carboxamide is a heterocyclic compound that features both quinoline and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-5-yl)pyrazine-2-carboxamide typically involves the reaction of quinoline derivatives with pyrazine-2-carboxylic acid or its derivatives. One common method is the condensation reaction between quinoline-5-amine and pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials. The use of environmentally benign solvents and reagents would also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline or pyrazine rings.
Reduction: Reduced forms of the quinoline or pyrazine rings.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(quinolin-5-yl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(quinolin-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to DNA or proteins, leading to the inhibition of enzymatic activity or disruption of cellular processes. The quinoline moiety is known to intercalate with DNA, while the pyrazine ring can form hydrogen bonds with amino acid residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(quinolin-8-yl)pyrazine-2-carboxamide
- N-(quinolin-2-yl)pyrazine-2-carboxamide
- N-(quinolin-3-yl)pyrazine-2-carboxamide
Uniqueness
N-(quinolin-5-yl)pyrazine-2-carboxamide is unique due to the position of the quinoline moiety, which can influence its electronic properties and reactivity. This positional difference can lead to variations in its binding affinity to molecular targets and its overall biological activity .
Properties
Molecular Formula |
C14H10N4O |
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Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-quinolin-5-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H10N4O/c19-14(13-9-15-7-8-17-13)18-12-5-1-4-11-10(12)3-2-6-16-11/h1-9H,(H,18,19) |
InChI Key |
SFENAFPUZHLQBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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